5-Iodo-1,2,3,4-tetrahydronaphthalene
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Overview
Description
5-Iodo-1,2,3,4-tetrahydronaphthalene is a chemical compound that belongs to the class of tetrahydronaphthalene derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. The compound has a molecular formula of C10H11I and a molecular weight of 258.1 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1,2,3,4-tetrahydronaphthalene typically involves the iodination of 1,2,3,4-tetrahydronaphthalene. One common method is the reaction of 1,2,3,4-tetrahydronaphthalene with iodine in the presence of a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions . The reaction is usually carried out at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of 1,2,3,4-tetrahydronaphthalene.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted tetrahydronaphthalene derivatives.
Oxidation Reactions: Products include naphthalene derivatives with different oxidation states.
Reduction Reactions: The major product is 1,2,3,4-tetrahydronaphthalene.
Scientific Research Applications
5-Iodo-1,2,3,4-tetrahydronaphthalene has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Iodo-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The iodine atom plays a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways and cellular processes . Further research is needed to elucidate the detailed molecular mechanisms and identify specific targets.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A hydrocarbon with similar structural features but lacks the iodine atom.
Tetralin: Another name for 1,2,3,4-tetrahydronaphthalene, used as a hydrogen-donor solvent.
Naphthalene: The parent compound from which tetrahydronaphthalene derivatives are derived.
Uniqueness
5-Iodo-1,2,3,4-tetrahydronaphthalene is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The iodine atom enhances the compound’s reactivity and potential for substitution reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
5-iodo-1,2,3,4-tetrahydronaphthalene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11I/c11-10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCNACVFOFCZHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56804-95-6 |
Source
|
Record name | 5-iodo-1,2,3,4-tetrahydronaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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